1-(2-Chloroethyl)pyrrolidin-3-ol
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Overview
Description
1-(2-Chloroethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C6H12ClNO It features a pyrrolidine ring substituted with a 2-chloroethyl group and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-chloroethanol under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the pyrrolidine ring, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler pyrrolidine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Formation of 1-(2-chloroethyl)pyrrolidin-3-one.
Reduction: Formation of 1-(2-hydroxyethyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidine derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloroethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Chloroethyl)pyrrolidin-3-ol can be compared to other similar compounds, such as:
1-(2-Chloroethyl)pyrrolidin-2-one: This compound features a similar structure but with a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
1-(2-Hydroxyethyl)pyrrolidin-3-ol:
Pyrrolidine derivatives: Various pyrrolidine-based compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione, share structural similarities but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H12ClNO |
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Molecular Weight |
149.62 g/mol |
IUPAC Name |
1-(2-chloroethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H12ClNO/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5H2 |
InChI Key |
IPPUWLZSWCWOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CCCl |
Origin of Product |
United States |
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